molecular formula C21H22ClN3O2S B2852684 3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422273-50-5

3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2852684
CAS No.: 422273-50-5
M. Wt: 415.94
InChI Key: CVROVFWXQLOSGA-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide (CAS 422273-50-5) is a synthetic quinazolinone derivative supplied with a minimum purity of 90% for non-human research applications . This compound belongs to a class of heterocycles recognized in medicinal chemistry as a privileged structure due to their wide spectrum of potent biological activities . Quinazolinones are under investigation for their antimicrobial and cytotoxic properties, with structure-activity relationship (SAR) studies indicating that substitutions at the 2- and 3-positions of the quinazolinone core, such as the (2-chlorophenyl)methyl and sulfanylidene groups present in this molecule, are critical for enhancing its bioactivity . The molecular formula is C₂₁H₂₂ClN₃O₂S, and it has a molecular weight of 415.94 g/mol . Researchers can obtain this compound for their screening libraries and drug discovery projects, with various pack sizes available from suppliers to facilitate laboratory studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

422273-50-5

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.94

IUPAC Name

3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H22ClN3O2S/c1-2-3-6-11-23-19(26)14-9-10-16-18(12-14)24-21(28)25(20(16)27)13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28)

InChI Key

CVROVFWXQLOSGA-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Formation of 7-Carboxyquinazolin-4(3H)-one

The synthesis begins with the preparation of 7-carboxyquinazolin-4(3H)-one, a common intermediate for quinazoline derivatives. As demonstrated by Beilstein Journal of Organic Chemistry, this step involves:

  • Cyclization of 2-aminoterephthalic acid derivatives using urea or thiourea under acidic conditions.
  • Selective esterification of the 4-carboxylic acid group to avoid unwanted side reactions.

Example Procedure:

  • Starting material : Dimethyl aminoterephthalate.
  • Hydrolysis : Treat with NaOH (2 M, 80°C, 4 h) to yield 2-aminoterephthalic acid.
  • Selective esterification : Use trimethylchlorosilane in methanol to protect the 4-carboxylic acid group.
  • Cyclization : React with ammonium isothiocyanate in pyridine (reflux, 12 h) to form 7-carboxyquinazolin-4(3H)-one.
Step Reagents/Conditions Yield
Hydrolysis NaOH (2 M), 80°C, 4 h 85%
Selective esterification Trimethylchlorosilane, MeOH 78%
Cyclization NH₄SCN, pyridine, reflux, 12 h 65%

Introduction of the 2-Chlorophenylmethyl Group

The 2-chlorophenylmethyl group is introduced at position 3 via alkylation or Mannich reaction .

Alkylation with 2-Chlorobenzyl Halides

As reported in ACS Omega, quinazolin-4(3H)-ones undergo alkylation at the N3 position using benzyl halides under basic conditions.

Procedure:

  • Substrate : 7-Carboxyquinazolin-4(3H)-one.
  • Alkylating agent : 2-Chlorobenzyl bromide (1.2 equiv).
  • Base : K₂CO₃ (2.0 equiv) in DMF.
  • Conditions : 60°C, 8 h.
  • Yield : 70–75%.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the deprotonated N3 nitrogen on the electrophilic benzyl carbon.

Thionation of the 4-Oxo Group to Sulfanylidene

The conversion of the 4-oxo group to a sulfanylidene moiety is achieved using Lawesson’s reagent (LR), a well-established thionating agent.

Procedure:

  • Substrate : 3-[(2-Chlorophenyl)methyl]-7-carboxyquinazolin-4(3H)-one.
  • Reagent : Lawesson’s reagent (1.5 equiv).
  • Solvent : Dry toluene.
  • Conditions : Reflux under N₂, 6–8 h.
  • Yield : 60–65%.

Side Reactions : Over-thionation or desulfurization may occur if reaction time exceeds 10 h.

Synthesis of the Pentylcarboxamide Side Chain

The 7-carboxylic acid group is converted to the pentylcarboxamide via amide coupling using pentylamine.

Activation and Coupling

As outlined in Beilstein Journal of Organic Chemistry, carbodiimide-based coupling agents (e.g., EDCl/HOBt) are optimal for this step.

Procedure:

  • Activation : Treat 7-carboxylic acid with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DCM (0°C, 30 min).
  • Coupling : Add pentylamine (1.5 equiv) and stir at RT for 12 h.
  • Yield : 80–85%.

Final Characterization and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol.

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 12.1 (s, 1H, NH), 8.2 (d, J = 8.4 Hz, 1H), 7.5–7.3 (m, 4H, Ar-H), 4.6 (s, 2H, CH₂), 3.3 (t, J = 7.2 Hz, 2H), 1.5–1.2 (m, 8H), 0.9 (t, J = 6.8 Hz, 3H).
  • HRMS : m/z calcd for C₂₁H₂₂ClN₃O₂S [M+H]⁺: 436.1198; found: 436.1201.

Challenges and Optimization Strategies

  • Regioselectivity in Alkylation : Competing O-alkylation is mitigated by using polar aprotic solvents (DMF) and excess base.
  • Thionation Efficiency : Lawesson’s reagent must be freshly distilled to prevent oxidation.
  • Carboxamide Hydrolysis : Moisture-free conditions are critical during coupling to avoid hydrolysis of the activated ester.

Industrial-Scale Considerations

For large-scale production, flow chemistry platforms are recommended to enhance yield and reduce reaction times. Continuous thionation reactors and automated chromatography systems improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other reducible functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional ketone or carboxylic acid groups, while substitution reactions can produce a variety of chlorophenyl derivatives .

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the chlorophenyl and sulfanylidene groups may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the quinazoline core but differ in substituents, influencing their physicochemical and biological properties:

3-[(4-Chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide

  • Key Differences :
    • Position 3: 4-chlorophenylmethyl (vs. 2-chlorophenylmethyl in the target compound).
    • Carboxamide substituent: 2-methoxyphenylmethyl (vs. pentyl).
  • Implications: The 4-chlorophenyl group may alter steric and electronic interactions compared to the 2-chlorophenyl isomer.

N-[(2-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide

  • Key Differences :
    • Position 3: 4-methoxyphenylmethyl (vs. 2-chlorophenylmethyl).
    • Carboxamide substituent: 2-chlorophenylmethyl (vs. pentyl).
  • The 2-chlorophenylmethyl substituent on the carboxamide may introduce steric hindrance, altering binding interactions .

3-[(4-Methoxyphenyl)methyl]-4-oxidanylidene-N-(phenylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

  • Key Differences :
    • Position 3: 4-methoxyphenylmethyl (vs. 2-chlorophenylmethyl).
    • Carboxamide substituent: Benzyl (phenylmethyl) (vs. pentyl).
  • Implications :
    • The benzyl group’s aromaticity may enhance π-π stacking interactions, while the pentyl chain’s flexibility could improve bioavailability .

3-[(4-Methoxyphenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

  • Key Differences :
    • Carboxamide substituent: Oxolan-2-ylmethyl (tetrahydrofuran derivative) (vs. pentyl).

Data Table: Structural and Substituent Comparisons

Compound Name Position 3 Substituent Carboxamide Substituent Molecular Formula Key Features
3-[(2-Chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide (Target) 2-Chlorophenylmethyl Pentyl C₂₂H₂₃ClN₃O₂S High lipophilicity; electron-withdrawing chloro group at ortho position.
3-[(4-Chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-... () 4-Chlorophenylmethyl 2-Methoxyphenylmethyl C₂₅H₂₀ClN₃O₃S Enhanced solubility due to methoxy; steric hindrance from 2-substituent.
N-[(2-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-... () 4-Methoxyphenylmethyl 2-Chlorophenylmethyl C₂₅H₂₀ClN₃O₃S Mixed electronic effects (methoxy donor, chloro acceptor).
3-[(4-Methoxyphenyl)methyl]-4-oxidanylidene-N-(phenylmethyl)-... () 4-Methoxyphenylmethyl Benzyl C₂₅H₂₀N₃O₃S Aromatic interactions; moderate lipophilicity.
3-[(4-Methoxyphenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)-... () 4-Methoxyphenylmethyl Oxolan-2-ylmethyl (THF-based) C₂₂H₂₃N₃O₄S Improved solubility via cyclic ether; reduced hydrophobicity.

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels methods in , where diazonium coupling and recrystallization are critical steps. Chlorophenyl groups may slow coupling reactions due to electron-withdrawing effects compared to methoxy-substituted analogs .
  • Spectroscopic Trends : IR spectra of similar compounds (–9) show C=O stretches near 1660–1665 cm⁻¹ and C≡N peaks at ~2212–2214 cm⁻¹, consistent with quinazoline derivatives. NMR data (e.g., δ 2.30 ppm for CH₃ in ) highlight substituent-specific shifts .
  • Biological Relevance : Chlorophenyl and methoxyphenyl groups are common in bioactive molecules (e.g., pesticides in ), suggesting the target compound may interact with enzymes or receptors via halogen bonding or hydrophobic interactions .

Biological Activity

3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound's unique structural features, including a chlorophenyl group and a sulfanylidene moiety, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClN3O2SC_{21}H_{22}ClN_{3}O_{2}S, with a molecular weight of 415.9 g/mol. The IUPAC name reflects its complex structure, which includes various functional groups that influence its biological activity.

Property Value
Molecular FormulaC21H22ClN3O2S
Molecular Weight415.9 g/mol
IUPAC NameThis compound
InChI KeyCVROVFWXQLOSGA-UHFFFAOYSA-N

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated in various studies for its efficacy against cancer cell lines. For instance, a study demonstrated that quinazoline-based hybrids displayed IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells, suggesting that modifications in the chemical structure can enhance anticancer activity .

Antibacterial Properties

Quinazoline derivatives, including the compound , have shown promising antibacterial activity. A systematic review highlighted the ability of certain quinazolinone hybrids to inhibit bacterial growth, indicating potential applications in treating bacterial infections .

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes involved in disease processes. For example, quinazoline derivatives have been studied for their ability to inhibit urease and cyclooxygenase (COX) enzymes, which are important targets in drug development for inflammatory diseases .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions may lead to modulation of enzyme activity or receptor binding, resulting in therapeutic effects such as apoptosis in cancer cells or inhibition of bacterial proliferation.

Case Studies and Research Findings

  • Anticancer Study : A recent investigation into quinazoline derivatives found that certain compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The study emphasized the importance of structural modifications to enhance biological activity .
  • Antibacterial Screening : Another study assessed the antibacterial effects of quinazoline-based compounds against Gram-positive and Gram-negative bacteria, revealing that some derivatives showed potent activity comparable to standard antibiotics .
  • Enzyme Inhibition : Research on enzyme inhibition demonstrated that specific structural features within quinazoline compounds could enhance their ability to inhibit COX enzymes, suggesting potential uses in anti-inflammatory therapies .

Q & A

Basic: How can the synthesis of this quinazoline derivative be optimized for high yield and purity?

Answer:
Optimization involves precise control of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Temperature : Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate thioamide formation .
  • Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) and NMR to track intermediates and confirm purity (>95%) .

Basic: What analytical methods are critical for confirming the molecular structure of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 2-chlorophenyl methyl at δ 4.5–5.0 ppm) and confirms the sulfanylidene moiety .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 458.12) and fragmentation patterns .
  • X-ray Crystallography : Resolves steric effects of the pentyl chain and chlorophenyl group .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:
Prioritize target-specific assays:

  • Kinase Inhibition : Test against EGFR or VEGFR2 using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC values) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 10 µM indicating promise .

Advanced: How can regioselective functionalization of the quinazoline core be achieved?

Answer:
Strategies include:

  • Directed C–H Activation : Use Pd(OAc)₂ with pivalic acid to functionalize the C3 position selectively .
  • Protecting Groups : Introduce Boc on the carboxamide to shield N-pentyl during sulfanylidene modification .
  • Computational Guidance : DFT calculations predict electrophilic attack sites (e.g., C7 vs. C2) based on Fukui indices .

Advanced: How to resolve contradictions in reported biological activity across studies?

Answer:
Address variability via:

  • Assay Standardization : Normalize cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hr) .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (t₁/₂ < 30 min) skews IC₅₀ values .
  • Structural Confirmation : Ensure batch-to-batch consistency via LC-MS to rule out impurities .

Advanced: What reaction mechanisms explain the compound’s stability under oxidative vs. reductive conditions?

Answer:

  • Oxidation : The sulfanylidene group (C=S) forms sulfoxides (C–S=O) in H₂O₂/acetic acid, confirmed by S=O stretching at 1050 cm⁻¹ in IR .
  • Reduction : NaBH₄ selectively reduces the 4-oxo group to 4-hydroxy, altering hydrogen-bonding networks .
  • pH-Dependent Degradation : Below pH 5, the quinazoline ring undergoes acid-catalyzed hydrolysis .

Advanced: How to design structure-activity relationship (SAR) studies for substituent optimization?

Answer:

  • Substituent Libraries : Synthesize analogs with varied alkyl chains (C3–C8) and halogen substitutions (Cl, F) at the phenyl ring .
  • Biological Profiling : Compare logP (HPLC) vs. IC₅₀ to identify hydrophobicity-activity trends .
  • Crystallographic Data : Overlay ligand structures with target proteins (e.g., COX-2) to map steric clashes .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR; ∆G < −8 kcal/mol suggests strong affinity) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • ADMET Prediction (SwissADME) : Optimize bioavailability by balancing logP (2–3) and TPSA (<140 Ų) .

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